5-(Pyridin-3-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Pyridin-3-yl)piperazin-2-one is a heterocyclic compound that contains both a pyridine ring and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-3-yl)piperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the aza-Michael addition between diamine and in situ generated sulfonium salt . Another method involves the ring opening of aziridines under the action of N-nucleophiles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-3-yl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
5-(Pyridin-3-yl)piperazin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Pyridin-3-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways. This compound can act as a ligand for various receptors, modulating their activity and leading to downstream effects. For example, it may interact with dopamine and serotonin receptors, influencing neurotransmitter levels and exerting antipsychotic and antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also contains a piperazine ring and exhibits similar biological activities.
N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Another compound with a piperazine ring, known for its anti-tubercular activity.
Uniqueness
5-(Pyridin-3-yl)piperazin-2-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyridine and piperazine ring makes it a versatile building block for the synthesis of various pharmacologically active compounds .
Biological Activity
5-(Pyridin-3-yl)piperazin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Structural Characteristics
This compound features a piperazine core substituted with a pyridine ring. This unique structure contributes to its ability to interact with various biological targets, influencing its pharmacological effects.
The biological activity of this compound is primarily attributed to its role as a ligand for neurotransmitter receptors, particularly dopamine and serotonin receptors. These interactions can modulate neurotransmitter levels, leading to potential antipsychotic and antidepressant effects.
Pharmacological Properties
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness in inhibiting the growth of bacteria such as Mycobacterium tuberculosis and Helicobacter pylori through urease inhibition .
Antiviral Activity
The compound has also shown promise in antiviral applications, particularly against viral infections where modulation of host cellular pathways is beneficial. Its structural features allow for interaction with viral proteins, potentially disrupting their function.
Neuropharmacological Effects
In studies focusing on neuropharmacology, this compound has been explored for its potential as an antipsychotic and antidepressant agent. Its ability to influence neurotransmitter systems suggests it could be developed further for treating mood disorders .
Case Studies
- Antitubercular Activity : A series of derivatives based on piperazine were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Compounds containing the piperazine moiety exhibited significant antitubercular activity, with some derivatives showing IC50 values as low as 0.29 μM .
- Urease Inhibition : Inhibitors derived from 1-(3-nitropyridin-2-yl)piperazine demonstrated strong urease inhibition, crucial for treating Helicobacter pylori infections. The most active compounds had IC50 values significantly lower than standard treatments .
Data Table: Biological Activities of this compound Derivatives
Compound Name | Structural Features | Biological Activity | IC50 Values |
---|---|---|---|
This compound | Piperazine ring with pyridine | Antimicrobial, Antiviral | Varies by derivative |
1-(3-nitropyridin-2-yl)piperazine | Urease inhibitor | Antibacterial (H. pylori) | 2.0 ± 0.73 µM |
Substituted derivatives | Various substitutions | Antitubercular | Down to 0.29 μM |
Properties
Molecular Formula |
C9H11N3O |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
5-pyridin-3-ylpiperazin-2-one |
InChI |
InChI=1S/C9H11N3O/c13-9-6-11-8(5-12-9)7-2-1-3-10-4-7/h1-4,8,11H,5-6H2,(H,12,13) |
InChI Key |
CPAYFJWFVVPANZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NCC(=O)N1)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.